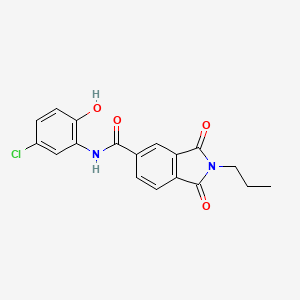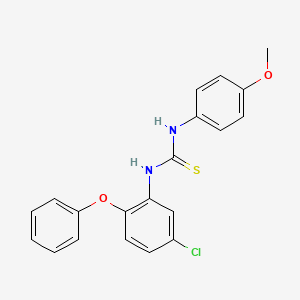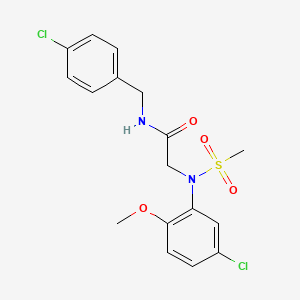![molecular formula C19H19N3O2S B3515296 1-[5-(benzylsulfanyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]propan-1-one](/img/structure/B3515296.png)
1-[5-(benzylsulfanyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]propan-1-one
Overview
Description
1-[5-(Benzylsulfanyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]propan-1-one is a compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.
Preparation Methods
The synthesis of 1-[5-(benzylsulfanyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]propan-1-one can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones. This reaction can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . The preparation of chalcone and the subsequent triazole Michael-addition to chalcone have been reported to yield the desired compound with moderate efficiency .
Chemical Reactions Analysis
1-[5-(Benzylsulfanyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(Benzylsulfanyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]propan-1-one has been studied for its potential bioactive properties. Triazole derivatives, including this compound, have been found to exhibit a variety of biological effects due to their structural characteristics . Some of the notable applications include:
Chemistry: Used as intermediates in the synthesis of other complex organic molecules.
Biology: Investigated for their potential as fungicides, bactericides, and herbicides.
Medicine: Explored for their antimicrobial and anticancer properties.
Industry: Utilized in the formulation of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[5-(benzylsulfanyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]propan-1-one involves its interaction with specific molecular targets. Triazole derivatives are known to bind to enzymes and receptors through hydrogen bonding and other interactions . This binding can inhibit the activity of target enzymes, leading to the observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and biological system.
Comparison with Similar Compounds
1-[5-(Benzylsulfanyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]propan-1-one can be compared with other triazole derivatives such as:
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3-(Benzylsulfanyl)-5-(2-methoxyphenyl)-1H-1,2,4-triazole
These compounds share similar structural features but differ in their substituents, which can influence their biological activity and applications. The presence of the benzylsulfanyl group in this compound provides unique properties that may enhance its bioactivity compared to other triazole derivatives.
Properties
IUPAC Name |
1-[5-benzylsulfanyl-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-3-17(23)22-19(25-13-14-7-5-4-6-8-14)20-18(21-22)15-9-11-16(24-2)12-10-15/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHAWIMWPWLNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)OC)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-{3-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3515214.png)
![7-[(3-Bromophenyl)methyl]-1,3-dimethyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3515215.png)
![Methyl 2-{[(3-chlorophenyl)carbamothioyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3515224.png)


![5-(3-methoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3515243.png)


![N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE](/img/structure/B3515265.png)
![ethyl 2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3515279.png)
![2-[[5-(benzylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3515284.png)
![N-benzyl-N-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]furan-2-carboxamide](/img/structure/B3515305.png)
![Ethyl 4-({[(2,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B3515313.png)
![8-[benzyl(methyl)amino]-7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3515320.png)
